ethyl 2-(2-((4-(4-ethoxyphenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
This compound features a cyclohepta[b]thiophene-3-carboxylate core esterified with an ethyl group, linked via a propanamido bridge to a 1,2,4-triazole ring. The triazole is substituted with a 4-(4-ethoxyphenyl) group and a furan-2-carboxamidomethyl moiety . The synthesis likely involves multi-step reactions, including triazole formation (via cyclization of thiosemicarbazides or hydrazides), thioether coupling, and esterification .
Properties
IUPAC Name |
ethyl 2-[2-[[4-(4-ethoxyphenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35N5O6S2/c1-4-40-21-15-13-20(14-16-21)36-25(18-32-28(38)23-11-9-17-42-23)34-35-31(36)43-19(3)27(37)33-29-26(30(39)41-5-2)22-10-7-6-8-12-24(22)44-29/h9,11,13-17,19H,4-8,10,12,18H2,1-3H3,(H,32,38)(H,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQOABLMVWYPDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SC(C)C(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)OCC)CNC(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ethyl 2-(2-((4-(4-ethoxyphenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic molecule with potential biological activities. Its structure suggests a multifaceted pharmacological profile, which may include anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound consists of several functional groups that contribute to its biological activity:
- Triazole ring : Known for its role in various biological processes and as a scaffold in medicinal chemistry.
- Thiophene moiety : Often associated with diverse biological activities including antimicrobial and anti-inflammatory effects.
- Carboxylate group : Implicated in interactions with biological targets.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds similar to the one . For instance, derivatives containing thiophene and triazole rings have demonstrated significant inhibition of COX-1 and COX-2 enzymes, which are critical in the inflammatory process.
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Compound A (similar structure) | 22 | COX-2 inhibition |
| Compound B (thiophene derivative) | 58 | TNF-α inhibition |
These findings suggest that the compound may exhibit comparable anti-inflammatory properties, potentially making it useful in treating conditions characterized by excessive inflammation .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Research has shown that compounds with similar frameworks possess significant activity against various pathogens.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 12 µg/mL |
These results indicate that the compound could be effective against both Gram-positive and Gram-negative bacteria, enhancing its therapeutic potential .
Anticancer Potential
Emerging data suggest that the compound might also have anticancer properties. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 10 |
These findings point towards a promising anticancer activity, warranting further investigation into its mechanisms of action and efficacy .
Study 1: Anti-inflammatory Mechanisms
A study evaluated a series of thiophene derivatives for their anti-inflammatory effects in vitro. The lead compound exhibited significant inhibition of LPS-induced inflammation in THP-1 cells, with an IC50 value comparable to established anti-inflammatory drugs like diclofenac .
Study 2: Antimicrobial Efficacy
In another investigation, a library of triazole-based compounds was screened for antimicrobial activity against common pathogens. The compound demonstrated potent activity against K. pneumoniae and P. aeruginosa, suggesting its utility in treating infections caused by these organisms .
Study 3: Anticancer Activity
A recent study focused on the cytotoxic effects of similar compounds on various cancer cell lines. The compound showed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally analogous derivatives:
Key Observations:
Core Structure Variability :
- The target compound’s cyclohepta[b]thiophene core distinguishes it from tetrahydrobenzo[b]thiophene analogs (), which may influence ring strain and solubility .
- Triazole-containing analogs () share the 1,2,4-triazole ring but differ in substituents (e.g., thiadiazole in vs. furan-2-carboxamido in the target compound) .
Functional Group Impact: The 4-ethoxyphenyl group in the target compound could enhance lipophilicity compared to the 4-hydroxyphenyl group in ’s derivative .
Synthetic Complexity: The target compound’s synthesis likely requires more steps (triazole cyclization, sequential coupling) than analogs prepared via Petasis reactions () or direct cyanoacetylation () .
Bioactivity Potential: While highlights thiadiazole-triazole hybrids with docking-predicted activity, the target compound’s furan and ethoxyphenyl groups may modulate its pharmacological profile .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, typically starting with the formation of the triazole-thiol core followed by functionalization with furan-2-carboxamide and cyclohepta[b]thiophene moieties. Key steps include:
- Thiolation : Introducing the thioether linkage via nucleophilic substitution under reflux conditions (ethanol/water, 60–80°C) .
- Amide Coupling : Using chloroacetamide derivatives in the presence of KOH to form the furan-2-carboxamide substituent .
- Cyclization : Employing Gewald-type reactions for the cyclohepta[b]thiophene core, utilizing ethyl acetoacetate and elemental sulfur in DMF .
Optimization : Reaction parameters (temperature, solvent, catalyst) are refined using thin-layer chromatography (TLC) to monitor progress. For example, extended reflux times (6–8 hours) improve yields in thiolation steps .
Basic: Which spectroscopic techniques are critical for confirming structural integrity?
- IR Spectroscopy : Identifies key functional groups (e.g., C=O at ~1700 cm⁻¹ for esters, N-H stretches at ~3300 cm⁻¹ for amides) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., cyclohepta[b]thiophene protons at δ 2.5–3.5 ppm, furan protons at δ 6.5–7.5 ppm) .
- Chromatography : HPLC or GC-MS validates purity (>95%) and detects byproducts .
Basic: What preliminary biological screening approaches are used to assess activity?
- Molecular Docking : Prioritizes derivatives by simulating interactions with target proteins (e.g., enzymes like COX-2 or kinases) using AutoDock Vina .
- In Vitro Assays : Antimicrobial activity is tested via broth microdilution (MIC determination), while cytotoxicity uses MTT assays on cancer cell lines (e.g., HeLa) .
Advanced: How can molecular docking inform the rational design of derivatives with enhanced bioactivity?
- Target Selection : Focus on proteins with known ligand-binding pockets (e.g., EGFR tyrosine kinase for anticancer activity) .
- Scoring Metrics : Prioritize derivatives with lower binding energies (ΔG < -8 kcal/mol) and stable hydrogen bonds with catalytic residues .
- Backbone Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance electrostatic interactions, guided by docking results .
Advanced: What strategies address low yield or impurities during large-scale synthesis?
- Purification : Use gradient recrystallization (ethanol/water or DMF/hexane) to remove polar byproducts .
- Catalyst Screening : Test alternatives like piperidine or triethylamine for amide coupling to reduce side reactions .
- Process Monitoring : Implement in-situ FTIR to track reaction completion and minimize over-reaction .
Advanced: How are contradictions between computational predictions and experimental bioactivity resolved?
- Replicate Assays : Conduct dose-response curves in triplicate to confirm activity trends .
- Stability Studies : Use LC-MS to verify compound integrity under assay conditions (e.g., pH 7.4 buffer, 37°C) .
- Model Refinement : Adjust docking parameters (e.g., solvation effects) or switch to QM/MM simulations for accurate binding energy calculations .
Advanced: What structure-activity relationship (SAR) strategies optimize pharmacological profiles?
- Core Modifications : Replace the cyclohepta[b]thiophene with a bicyclic system (e.g., thieno[2,3-d]pyrimidine) to enhance lipophilicity and blood-brain barrier penetration .
- Substituent Effects : Compare ethoxy vs. methoxy groups on the phenyl ring to balance metabolic stability and potency .
- Bioisosteres : Substitute the furan-2-carboxamide with thiophene-2-carboxamide to improve solubility without sacrificing affinity .
Advanced: How are advanced analytical methods (e.g., X-ray crystallography) applied to resolve structural ambiguities?
- Single-Crystal Growth : Use slow evaporation (acetonitrile/chloroform) to obtain diffraction-quality crystals .
- Density Functional Theory (DFT) : Compare experimental XRD data with computed bond lengths/angles to validate stereochemistry .
Advanced: What metabolic stability assays are recommended for preclinical evaluation?
- Microsomal Incubations : Test hepatic clearance using rat liver microsomes and LC-MS quantification of parent compound depletion .
- CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .
Advanced: How can computational tools predict toxicity profiles early in development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
